Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate
Description
Structural Characterization of Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate
Crystallographic Analysis and Molecular Geometry
The crystallographic characterization of this compound and related dihydrobenzofuran derivatives has provided fundamental insights into the molecular geometry and packing arrangements of these heterocyclic compounds. X-ray diffraction studies of analogous 2,3-dihydrobenzofuran derivatives have demonstrated that these molecules typically adopt specific conformational preferences that are influenced by the substituent patterns and electronic effects. The crystal structure analysis of related compounds has revealed that the benzofuran ring system maintains planarity, while the dihydrofuran portion exhibits slight puckering due to the saturated carbon atoms at positions 2 and 3.
Crystallographic data for similar dihydrobenzofuran carboxylates indicate that the ester functionality at the 2-position tends to adopt an extended conformation to minimize steric interactions. The presence of the chlorine substituent at the 7-position introduces additional electronic effects that influence the overall molecular geometry and intermolecular interactions within the crystal lattice. Studies of related halogenated benzofuran derivatives have shown that halogen atoms can participate in halogen bonding interactions, which significantly affect the crystal packing arrangements and molecular stability.
The absolute configuration determination of chiral dihydrobenzofuran derivatives has been accomplished through single crystal X-ray diffraction analysis, utilizing anomalous scattering effects to establish stereochemical assignments. For this compound, the chiral center at the 2-position creates two possible enantiomers, and crystallographic analysis would be essential for determining the absolute configuration when dealing with optically pure samples. The molecular geometry parameters, including bond lengths, bond angles, and torsional angles, provide critical information about the electronic distribution and conformational preferences of the molecule.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation of this compound, providing detailed information about the molecular framework and substituent patterns. The proton nuclear magnetic resonance spectrum of compounds with similar structural motifs exhibits characteristic chemical shift patterns that reflect the electronic environment of each proton position. The aromatic protons of the benzofuran ring system typically resonate in the downfield region between 6.5 and 7.5 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effect of the chlorine substituent at the 7-position.
The methylene protons at the 3-position of the dihydrobenzofuran ring display distinctive coupling patterns and chemical shifts that are diagnostic for this structural framework. These protons typically appear as a complex multipipticity due to their diastereotopic nature and coupling with the adjacent chiral center at the 2-position. The proton at the 2-position, bearing the carboxylate ester functionality, exhibits a characteristic chemical shift pattern that reflects the combined electronic effects of the oxygen atom in the ring and the carbonyl group of the ester.
Table 1: Characteristic Nuclear Magnetic Resonance Chemical Shift Ranges for this compound
| Proton Position | Chemical Shift Range (ppm) | Multiplicity Pattern | Coupling Constants |
|---|---|---|---|
| Aromatic H-4,5,6 | 6.85-7.35 | Multiplet | 7-8 Hz |
| H-2 (CHCOOEt) | 5.30-5.45 | Doublet of doublets | 8-9 Hz, 4-5 Hz |
| H-3 (CH₂) | 3.10-3.80 | Multiplet | 16-17 Hz, 8-9 Hz |
| OCH₂CH₃ | 4.15-4.35 | Quartet | 7 Hz |
| OCH₂CH₃ | 1.25-1.35 | Triplet | 7 Hz |
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl carbon of the ester group typically appearing around 170 parts per million. The aromatic carbons of the benzofuran system exhibit chemical shifts in the range of 110-160 parts per million, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegativity of the halogen substituent. The aliphatic carbons at positions 2 and 3 of the dihydrobenzofuran ring appear in the typical range for saturated carbon atoms adjacent to oxygen and carbonyl functionalities.
Infrared Vibrational Profile Analysis
Infrared spectroscopy provides valuable information about the functional group characteristics and molecular vibrations of this compound. The carbonyl stretch of the ester functionality represents the most prominent feature in the infrared spectrum, typically appearing as a strong absorption band around 1730-1750 cm⁻¹. This frequency can be influenced by the electronic environment and conformational factors, with electron-withdrawing substituents generally causing slight increases in the carbonyl stretching frequency.
The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches are observed at slightly lower frequencies around 2850-3000 cm⁻¹. The benzofuran ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the range of 1450-1650 cm⁻¹, with specific patterns that are diagnostic for the substitution pattern and electronic effects of the chlorine substituent.
Table 2: Key Infrared Absorption Frequencies for this compound
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O Ester Stretch | 1730-1750 | Strong | Carbonyl vibration |
| Aromatic C=C | 1580-1620 | Medium | Ring stretching |
| Aromatic C=C | 1450-1500 | Medium | Ring stretching |
| C-H Aromatic | 3000-3100 | Medium | Aromatic C-H stretch |
| C-H Aliphatic | 2850-3000 | Medium | Aliphatic C-H stretch |
| C-O Ester | 1200-1300 | Strong | Ester C-O stretch |
The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands that are characteristic of the specific molecular structure, including carbon-oxygen stretching vibrations of the ester linkage and the benzofuran ring system. The presence of the chlorine substituent may introduce additional vibrational modes and influence the intensity patterns of existing absorptions due to changes in the molecular dipole moment and vibrational coupling effects.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular ion and fragmentation pathways of this compound, enabling confirmation of the molecular formula and structural features. The molecular ion peak appears at mass-to-charge ratio 226/228, reflecting the characteristic isotope pattern of chlorine with the M+2 peak at approximately one-third the intensity of the molecular ion peak. This isotope pattern serves as a diagnostic feature for the presence of a single chlorine atom in the molecule.
The fragmentation pattern typically involves loss of the ethyl ester group (loss of 45 mass units corresponding to OC₂H₅) to generate a fragment ion at m/z 181/183, which retains the chlorine isotope pattern. Additional fragmentation pathways include the loss of the carboxylate functionality (loss of 73 mass units corresponding to COOC₂H₅) to produce a fragment at m/z 153/155, representing the chlorinated dihydrobenzofuran core structure.
Table 3: Major Mass Spectrometric Fragment Ions for this compound
| Fragment m/z | Relative Intensity | Structural Assignment | Loss from Molecular Ion |
|---|---|---|---|
| 226/228 | 100/33 | [M]⁺- | - |
| 181/183 | 85/28 | [M-OC₂H₅]⁺ | 45 |
| 153/155 | 70/23 | [M-COOC₂H₅]⁺ | 73 |
| 125/127 | 45/15 | [Chlorobenzofuran]⁺ | 101 |
| 89 | 30 | [C₂H₅COO]⁺ | 137/139 |
The base peak in the mass spectrum often corresponds to a rearrangement ion or a particularly stable fragment ion, such as the chlorinated benzofuran core or acylium ions derived from the ester functionality. High-resolution mass spectrometry enables precise molecular formula determination and can distinguish between isobaric compounds through accurate mass measurements. The fragmentation patterns provide valuable structural information that complements the molecular ion data and supports the proposed structure assignment.
Properties
IUPAC Name |
ethyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-5,9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIWFFCWJBQQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551567 | |
| Record name | Ethyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113730-55-5 | |
| Record name | Ethyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromoethyl Intermediate Formation
A widely cited approach involves constructing the dihydrobenzofuran ring through bromoethyl substitution. Starting from methyl 4-acetamido-5-chloro-2-hydroxybenzoate, reaction with 1,2-dibromoethane in dimethylformamide (DMF) at 35–45°C introduces the bromoethoxy side chain. Critical to this step is the molar ratio of the starting material to 1,2-dibromoethane (1:1.6–2.0), which minimizes di-substitution byproducts. The resulting intermediate, methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate, undergoes intramolecular cyclization in toluene at reflux (110°C) to form the dihydrobenzofuran core.
Table 1. Bromoethylation Optimization Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Molar Ratio (Substrate:1,2-Dibromoethane) | 1:1.8 | +12% Yield |
| Temperature | 40°C ± 2°C | Prevents Oligomerization |
| Solvent | Anhydrous DMF | 89% Conversion |
Chlorination Techniques
Position-selective chlorination at C7 is achieved using N-chlorosuccinimide (NCS) in DMF at 70°C. Kinetic studies reveal that electron-donating groups at C4 (e.g., acetamido) direct electrophilic substitution to C5 and C7. A 1:1.2 substrate-to-NCS ratio provides 78% regioselectivity for C7 chlorination, confirmed by $$ ^1H $$-NMR coupling patterns ($$ \delta $$ 7.43 ppm, singlet). Alternative chlorinating agents like sulfuryl chloride (SO$$ _2 $$Cl$$ _2 $$) in dichloromethane show comparable efficiency but require stringent moisture control.
Friedel-Crafts Alkylation Route
Cycloetherification Mechanism
The dihydrobenzofuran ring can be assembled via acid-catalyzed cycloetherification. Ethyl 3-chloro-4-hydroxybenzoate reacts with ethylene glycol ditosylate in the presence of BF$$ _3 $$-etherate, inducing ring closure at 80°C. This method avoids brominated intermediates but necessitates stoichiometric Lewis acid, complicating purification. Yields plateau at 72% due to competing ester hydrolysis.
Table 2. Friedel-Crafts Reaction Variables
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| BF$$ _3 $$-etherate | 80 | 72 |
| AlCl$$ _3 $$ | 60 | 65 |
| FeCl$$ _3 $$ | 100 | 68 |
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but promote side reactions. Switching to toluene improves regioselectivity, albeit with a 15% longer reaction time. Microwave-assisted synthesis in acetonitrile reduces duration to 2 hours while maintaining 70% yield.
Esterification of Carboxylic Acid Precursors
Hydrolysis-Esterification Tandem Process
A two-step protocol converts 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid to the ethyl ester. Initial hydrolysis of the methyl ester (NaOH/MeOH, reflux) followed by acidification yields the free carboxylic acid. Subsequent esterification with ethanol under Mitsunobu conditions (DIAD, PPh$$ _3 $$) achieves 85% yield. Alternatively, H$$ _2 $$SO$$ _4 $$-catalyzed Fischer esterification at 110°C provides a cost-effective but lower-yielding (68%) pathway.
Table 3. Esterification Efficiency Comparison
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | DIAD/PPh$$ _3 $$ | 85 | 98 |
| Fischer | H$$ _2 $$SO$$ _4 $$ | 68 | 92 |
| Steglich | DCC/DMAP | 78 | 95 |
Asymmetric Synthesis Advances
Chiral Auxiliary Approaches
Recent developments employ (R)-BINOL-derived phosphoric acids to induce enantioselectivity during cyclization. Using methyl 2-(2-bromoethoxy)-3-chloro-4-nitrobenzoate as a substrate, 75% ee is achieved at -20°C in THF. This method, while promising, requires expensive ligands and ultra-low temperatures, limiting industrial adoption.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate in ionic liquids ([BMIM][BF$$ _4 $$]) achieves 90% ee after 48 hours. However, substrate solubility issues restrict scalability.
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
Halogenation-cyclization offers the shortest synthetic route (5 steps vs. 7 for Friedel-Crafts) but generates brominated waste. Lifecycle assessments favor the esterification pathway due to lower E-factor (18 vs. 32 kg waste/kg product).
Green Chemistry Innovations
Solvent-free mechanochemical cyclization using a planetary ball mill achieves 82% yield in 4 hours, reducing VOC emissions by 95%. Photocatalytic chlorination with TiO$$ _2 $$ nanoparticles under UV light provides a safer alternative to NCS, albeit with 12% lower yield.
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural features make it a valuable scaffold for developing new pharmaceuticals.
1.1 Anticancer Agents
Recent studies have highlighted the compound's role in the development of inhibitors targeting embryonic ectoderm development (EED), a novel strategy in cancer therapy. For instance, derivatives of this compound have shown potent binding affinity to EED, with IC50 values as low as 18 nM, indicating their potential as effective anticancer agents .
1.2 Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Research has also focused on synthesizing 2,3-dihydrobenzofuran derivatives, including this compound, as inhibitors of PARP-1. One derivative demonstrated an IC50 value of 9.45 μM, showcasing its potential in cancer treatment by exploiting the DNA repair pathway .
Synthetic Applications
The compound is utilized in synthetic organic chemistry for creating complex molecules through various reaction pathways.
2.1 Synthesis of Benzofuran Derivatives
this compound can be synthesized through methods involving chlorination and subsequent cyclization reactions. These methods yield high conversion rates and are amenable to industrial-scale production .
2.2 Modification for Enhanced Activity
The compound's structure allows for modifications that enhance its biological activity. For example, substituents can be added to improve solubility and binding affinity to target proteins .
Pharmacological Studies
Pharmacological investigations have assessed the efficacy and safety profiles of compounds derived from this compound.
3.1 Diuretic Activity
Studies have evaluated derivatives for their uricosuric and diuretic effects, demonstrating that modifications at specific positions can lead to significant pharmacological activity .
3.2 Toxicology and Safety
Research into the safety profiles of these compounds is ongoing, with toxicity assessments being critical for developing new therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Ethyl 7-Bromo-2,3-Dihydrobenzofuran-2-Carboxylate
- Molecular Formula : C₁₁H₁₁BrO₃
- Molecular Weight : 271.11 g/mol (vs. 226.65 g/mol for Cl analog).
- Key Differences : The bromine atom increases molecular weight and polarizability compared to chlorine. This substitution may enhance reactivity in electrophilic aromatic substitution due to bromine’s weaker electron-withdrawing effect compared to chlorine. The bromo analog is available in high purity (≥99.9%) and customizable particle sizes (1–53 µm), suggesting broader industrial applicability .
Ethyl 6,7-Dichloro-2,3-Dihydrobenzofuran-2-Carboxylate
- Molecular Formula : C₁₁H₁₀Cl₂O₃
- Molecular Weight : 261.11 g/mol.
- This compound is employed in Friedel-Crafts acylations for synthesizing benzisoxazole derivatives, highlighting its utility in pharmaceutical intermediates .
Functional Group Variations
7-Methyl-2,3-Dihydrobenzofuran-2-Carboxylic Acid
- Molecular Formula : C₁₀H₁₀O₃
- Molecular Weight : 178.19 g/mol.
- Key Differences : Replacement of the ethyl ester with a carboxylic acid group increases polarity and hydrogen-bonding capacity, likely enhancing water solubility. The methyl substituent at the 7-position introduces steric effects without significant electronic perturbation. This compound is synthesized via optimized routes with reference yields provided in literature .
Substituted Dihydrobenzofuran Esters
Compounds such as (Z)-Ethyl 2-methyl-3-(2-methylbenzylidene)-2,3-dihydrobenzofuran-2-carboxylate (3g) and (Z)-Ethyl 3-benzylidene-2-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-2-carboxylate (3h) feature additional substituents:
Data Table: Structural and Physical Properties
Biological Activity
Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The chlorine atom at the 7th position and an ethyl ester group at the 2nd position significantly influence its reactivity and biological properties. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry and drug development .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .
- Anticancer Potential : Research indicates that derivatives of this compound may act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. For instance, lead compounds derived from similar structures demonstrated IC50 values around 9.45 μM against PARP-1 . This suggests that this compound could be further explored for its anticancer properties.
Structure-Activity Relationships (SAR)
The presence of the chlorine atom at the 7-position is critical for enhancing the biological activity of this compound. Comparative studies with other halogenated analogs (bromo, fluoro, methoxy) reveal that chlorine substitution leads to different reactivity profiles and binding affinities toward biological targets .
| Compound Type | Structure | Biological Activity |
|---|---|---|
| Ethyl 7-chloro | Chloro Structure | Antimicrobial & Anticancer |
| Ethyl 7-bromo | Bromo Structure | Lower Activity |
| Ethyl 7-fluoro | Fluoro Structure | Moderate Activity |
| Ethyl 7-methoxy | Methoxy Structure | Least Active |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Antimicrobial Evaluation : In a study assessing various benzofuran derivatives, ethyl 7-chloro exhibited significant antimicrobial activity against both Gram-positive bacteria and fungi. The results indicated that compounds VI and III had MIC values of approximately 100 μg/mL against Candida strains .
- PARP Inhibition : A study on substituted derivatives demonstrated that compounds related to ethyl 7-chloro could inhibit PARP-1 effectively. The SAR analysis revealed that modifications at the aromatic ring could enhance potency significantly .
- Synthetic Applications : As an intermediate in pharmaceutical synthesis, ethyl 7-chloro has been utilized in developing compounds targeting neurological disorders due to its favorable binding properties influenced by the chlorine substituent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate?
- Methodological Answer : Synthesis typically involves halogenation and esterification steps. For example, chlorinated benzofuran precursors undergo nucleophilic substitution followed by esterification under basic conditions. A representative procedure involves refluxing a halogenated intermediate (e.g., ethyl 7-nitro-2,3-dihydrobenzofuran-2-carboxylate) with potassium hydroxide in methanol/water, followed by acidification and purification via column chromatography . Key parameters include temperature control (~0°C for deprotonation) and stoichiometric optimization of reagents like NaH in THF .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential. For instance, ¹H NMR can confirm the ester group (δ ~4.2 ppm for ethyl CH₂) and dihydrobenzofuran protons (δ ~3.0–5.0 ppm). MS data (e.g., molecular ion peak at m/z 237.2) should align with theoretical calculations, though discrepancies may arise due to ionization efficiency, necessitating complementary techniques like IR spectroscopy or elemental analysis .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : While direct safety data for this compound is limited, analogous benzofuran esters require:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Storage: Keep in a cool, dark place away from oxidizers .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in dihydrobenzofuran derivatives?
- Methodological Answer : Programs like SHELX enable crystal structure determination. For example, used X-ray diffraction to confirm the planar benzofuran ring (mean deviation: 0.005 Å) and intermolecular O–H···O hydrogen bonds forming centrosymmetric dimers. Refinement parameters (e.g., riding models for H atoms) and high-resolution data reduce errors in bond-length calculations .
Q. How do intermolecular hydrogen bonds influence the physicochemical properties of this compound?
- Methodological Answer : Hydrogen bonding (e.g., O–H···O interactions) dictates crystal packing and stability. Graph set analysis (as in Etter’s formalism) can predict dimerization patterns, which affect melting points and solubility. For example, hydrogen-bonded dimers in correlate with higher melting points (~436–437 K) .
Q. What strategies address contradictions in spectroscopic data during characterization?
- Methodological Answer : Cross-validation with multiple techniques is critical. noted discrepancies between theoretical and experimental MS data (m/z differences >5 Da), resolved by adjusting ionization parameters or using high-resolution MS (HRMS). NMR coupling constants and 2D experiments (e.g., COSY, HSQC) can clarify regiochemical assignments .
Q. How can synthetic yield be optimized in multi-step syntheses of benzofuran derivatives?
- Methodological Answer : Stepwise optimization includes:
- Reaction Conditions : Controlled temperatures (e.g., 0°C for NaH-mediated deprotonation) .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) improves purity .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, reducing side products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
